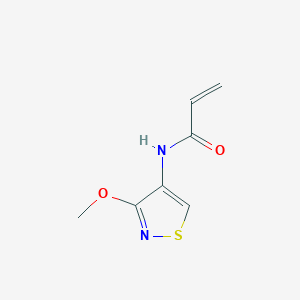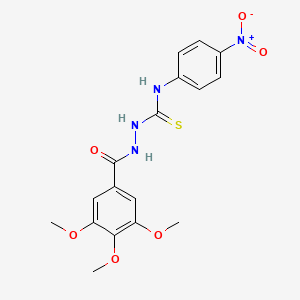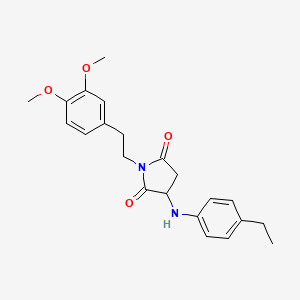
1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione, commonly known as Ephenidine, is a dissociative drug that is classified as a NMDA receptor antagonist. It was first synthesized in the 1950s and was used in scientific research to study the NMDA receptor and its role in various physiological and pathological conditions. Ephenidine has been shown to have potential therapeutic applications in the treatment of chronic pain, depression, and anxiety disorders.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- Synthetic Methodologies : The compound and its derivatives have been explored in synthetic organic chemistry for constructing complex molecular structures. For instance, Fan et al. (2009) presented a one-pot oxidative decarboxylation-Friedel—Crafts reaction, highlighting the compound's utility in synthesizing acyclic α-amino acid derivatives, demonstrating its role in facilitating complex transformations (Fan, Li, & Wang, 2009).
Photoluminescent Materials
- Electronic and Photoluminescent Applications : The structural features of compounds similar to "1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione" make them suitable for inclusion in electronic and photoluminescent materials. Beyerlein & Tieke (2000) described the synthesis of π-conjugated polymers containing related structural motifs, highlighting their application in creating materials with strong photoluminescence and potential for electronic applications (Beyerlein & Tieke, 2000).
Drug Design and Biochemical Evaluation
- Biochemical Evaluation : Analogues of the compound have been synthesized and evaluated for their biochemical activities. Daly et al. (1986) prepared a series of (aminophenyl)pyrrolidine-2,5-diones, evaluating their inhibitory activity towards human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems. Their work provides insights into the compound's potential for developing selective enzyme inhibitors (Daly, Jones, Nicholls, Smith, Rowlands, & Bunnett, 1986).
Material Science and Polymer Chemistry
- Polymer Synthesis : Compounds containing the pyrrolidine-2,5-dione scaffold are used in the synthesis of novel polymers. Yan et al. (2011) reported the synthesis of soluble polyimides based on a novel pyridine-containing diamine, demonstrating the utility of related structures in creating materials with good thermal stability, mechanical properties, and low water uptake (Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011).
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-ethylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-15-5-8-17(9-6-15)23-18-14-21(25)24(22(18)26)12-11-16-7-10-19(27-2)20(13-16)28-3/h5-10,13,18,23H,4,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORXJRSIJHADJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

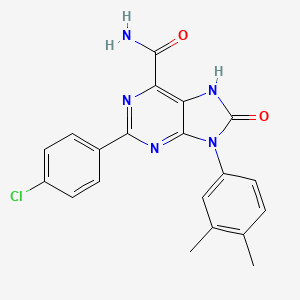
![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2708034.png)
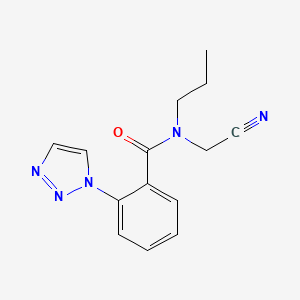
![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2708040.png)
![N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708041.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2708042.png)
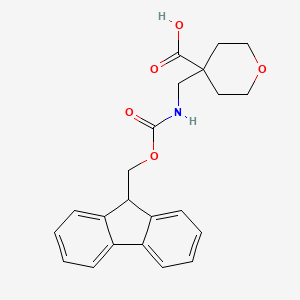
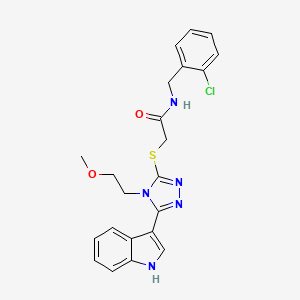
![N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2708048.png)
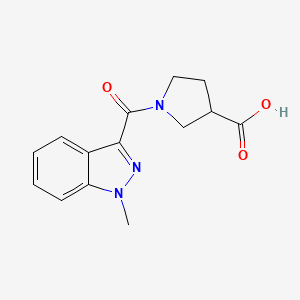
![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)
